molecular formula C12H12N4O4 B10942559 N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10942559
M. Wt: 276.25 g/mol
InChI Key: HWYUAHSPCRWGJW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 2-ethoxyaniline with 4-nitro-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the pyrazole ring makes it a versatile compound for various chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-2-20-10-6-4-3-5-8(10)14-12(17)11-9(16(18)19)7-13-15-11/h3-7H,2H2,1H3,(H,13,15)(H,14,17)

InChI Key

HWYUAHSPCRWGJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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